molecular formula C21H24N4O2 B10865998 (4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10865998
M. Wt: 364.4 g/mol
InChI Key: DZUTUTJOCCNZAC-UHFFFAOYSA-N
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Description

(4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article explores the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 350.4 g/mol
  • CAS Number : 884400-96-8

1. Antimicrobial Activity

Research indicates that many pyrazolone derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Bacteria TestedInhibition Zone (mm)Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1810

The results demonstrate that the compound shows a stronger effect against E. coli compared to S. aureus, consistent with findings from other studies on similar pyrazolone derivatives .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This activity positions it as a potential candidate for treating inflammatory diseases.

3. Cytotoxic Activity

Cytotoxicity assays conducted on various cancer cell lines revealed that this pyrazolone derivative exhibits significant cytotoxic effects. For instance, in a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50_{50} value of approximately 25 µM, indicating its potential as an anticancer agent.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Methodology : Disk diffusion method was used to assess inhibition zones.
    • Findings : The compound exhibited notable antibacterial activity, particularly against E. coli and S. aureus, supporting its use in developing new antibacterial agents.
  • Anti-inflammatory Assay :
    • Objective : To assess the anti-inflammatory potential.
    • Methodology : Enzyme assays were conducted to measure COX inhibition.
    • Findings : The compound significantly inhibited COX-1 and COX-2 activities, suggesting its therapeutic potential in managing inflammation-related conditions.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H24N4O2/c1-4-6-19-20(15(2)23-14-16-7-5-12-22-13-16)21(26)25(24-19)17-8-10-18(27-3)11-9-17/h5,7-13,24H,4,6,14H2,1-3H3

InChI Key

DZUTUTJOCCNZAC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCC3=CN=CC=C3)C

Origin of Product

United States

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